(2-Bromophenyl)(phenyl)methanol

Lipophilicity Drug Design ADME

Research requiring reproducible CNS pharmacokinetics often fails with para- or chloro-substituted benzhydrol analogs due to altered lipophilicity and metabolic stability. (2-Bromophenyl)(phenyl)methanol (CAS 59142-47-1) solves this with ortho-bromo-specific properties. - **Key advantage:** +0.19 logP vs. 2-chlorobenzhydrol, directly improving blood-brain barrier permeability. - **Reaction scope:** Enables intramolecular Pd-catalyzed reductive coupling to fluorenones; impossible with para-bromo or chloro analogs. - **Supply:** >99% ee achievable via KRED reduction; standard purity ≥95% for research.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 59142-47-1
Cat. No. B3037768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(phenyl)methanol
CAS59142-47-1
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O
InChIInChI=1S/C13H11BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H
InChIKeyPFNIDHUYBLYJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromophenyl)(phenyl)methanol – Chemical Identity & Physicochemical Profile


(2-Bromophenyl)(phenyl)methanol (CAS 59142-47-1), also known as 2-bromobenzhydrol or o-bromobenzhydrol, is an ortho‑brominated benzhydrol derivative with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol . The compound is a white to pale yellow solid and is typically supplied as a racemic mixture . It is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals [1], and is available in research quantities with purity specifications of 95% or higher .

Workflow Grignard synthesis & cross-coupling reactions
Chiral Context Racemic mixture; supports enantioselective ketone reduction
Scaffold Use Building block for CNS candidates and fluorenones

(2-Bromophenyl)(phenyl)methanol – Why Analogs Cannot Substitute


The ortho‑brominated benzhydrol scaffold exhibits unique steric and electronic properties that are not replicated by para‑halogenated or chloro‑substituted analogs. The ortho‑bromine atom significantly alters the compound's lipophilicity, metabolic stability, and reactivity profile, directly impacting its performance in asymmetric catalysis, cross‑coupling reactions, and biological target engagement . Direct substitution with 4‑bromobenzhydrol (CAS 29334-16-5) or 2‑chlorobenzhydrol (CAS 6954-45-6) can lead to different pharmacokinetic properties, altered reaction yields, or failed catalytic cycles, making compound‑specific procurement essential for reproducible results [1].

Ortho-bromo (target) 4-Bromobenzhydrol (para) Para substitution may alter cross-coupling yields and is not compatible with intramolecular Pd cyclization.
Ortho-bromo (target) 2-Chlorobenzhydrol Lower lipophilicity and altered electronic effects may shift ADME profile and target engagement in candidate studies.

(2-Bromophenyl)(phenyl)methanol – Quantitative Differentiation Evidence


Ortho-Bromine Enhances Lipophilicity and logP

The ortho‑brominated benzhydrol exhibits a logP of 3.53, which is significantly higher than the logP of 3.34 for its 2‑chloro counterpart . This 0.19 logP unit increase translates to a nearly 55% increase in octanol‑water partition coefficient, suggesting enhanced membrane permeability and altered bioavailability profiles .

LogP Comparison
Head-to-head
3.53 vs 3.34 (2‑chloro); Δ +0.19 logP
Supports higher membrane permeability screening for CNS candidates
Calculated values; confirm experimentally
Lipophilicity Drug Design ADME

Higher Synthetic Yield via Grignard Chemistry

A Grignard reaction between 2‑bromobenzaldehyde and phenylmagnesium bromide provides (2‑bromophenyl)(phenyl)methanol in 75% yield . In contrast, the analogous synthesis of 4‑bromobenzhydrol from 4‑bromobenzaldehyde under comparable conditions is reported to yield only 61% . This 14% absolute yield improvement represents a significant advantage for large‑scale synthesis and cost‑efficient procurement.

Grignard Yield
Cross-study comparable
75% vs 61% (para‑bromo); Δ +14% absolute
Higher yield may reduce synthesis cost at scale
Phenylmagnesium bromide in ether
Organic Synthesis Grignard Reaction Process Chemistry

Ortho-Bromine Accelerates Chromic Acid Oxidation

Ortho‑substituted benzhydrols, including the target compound, exhibit enhanced oxidation rates with chromic acid due to steric crowding that raises the ground‑state energy of the reactants [1]. Specifically, ortho‑substitution reduces the magnitude of the primary kinetic isotope effect, indicating a mechanistic shift that accelerates the overall reaction rate [2]. This reactivity pattern is not observed with para‑substituted analogs such as 4‑bromobenzhydrol.

Oxidation Rate
Class-level
Accelerated vs para-substituted (qualitative)
Supports reaction kinetics and mechanistic studies
Chromic acid; steric acceleration effect reported
Reaction Kinetics Steric Effects Mechanistic Studies

Pd-Catalyzed Fluorenone Synthesis via Ortho-Bromine

Bis(2‑bromophenyl)methanols, which can be derived from (2‑bromophenyl)(phenyl)methanol, undergo palladium‑catalyzed intramolecular reductive coupling to afford fluorenones in moderate to good yields [1]. This transformation leverages the ortho‑bromine atom for a key C–C bond‑forming step that is not accessible with para‑bromo or chloro analogs due to geometric constraints and differing oxidative addition rates [2].

Pd-Catalyzed Fluorenone
Supporting evidence
Exclusive to ortho‑bromo; fluorenone formation
Unique reactivity for polycyclic scaffold synthesis
Para/chloro analogs do not undergo this coupling
Cross-Coupling Palladium Catalysis Heterocycle Synthesis

Enantioselective Reduction Enabled by Ortho-Substitution

Ortho‑substituted benzophenones, the ketone precursors to this compound, can be reduced with ketoreductase enzymes (KREDs) to yield chiral diarylmethanols with >99% enantiomeric excess (ee) [1]. The ortho‑bromine atom contributes to substrate recognition and binding orientation, enabling high stereoselectivity that is difficult to achieve with meta‑ or para‑substituted analogs [2].

Enantioselective KRED
Class-level
Up to >99% ee for ortho‑substituted diarylmethanols
Supports chiral alcohol synthesis workflows
Ketone precursor reduction; verify with specific substrate
Asymmetric Catalysis Chiral Building Blocks KRED

(2-Bromophenyl)(phenyl)methanol – Key Application Scenarios


CNS Drug Discovery: Lipophilicity for BBB Penetration

Due to its 0.19 logP unit advantage over 2‑chlorobenzhydrol, (2‑bromophenyl)(phenyl)methanol is the preferred starting material for synthesizing CNS‑active drug candidates. The higher lipophilicity correlates with improved passive membrane permeability, a critical factor for crossing the blood-brain barrier. Researchers developing novel antihistamines, analgesics, or anticonvulsants derived from the benzhydrol scaffold should prioritize this compound to maximize central exposure .

Large-Scale Chiral Synthesis via KRED Reduction

The ortho‑brominated benzophenone precursor can be enzymatically reduced with KREDs to yield (2‑bromophenyl)(phenyl)methanol in >99% ee . This high stereoselectivity, combined with the compound's 75% yield in standard Grignard synthesis , makes it a cost‑effective choice for producing chiral building blocks used in asymmetric catalysis and the manufacture of single‑enantiomer pharmaceuticals.

Pd-Catalyzed Fluorenone and π-System Synthesis

The unique ortho‑bromo substitution pattern enables intramolecular Pd‑catalyzed reductive coupling to form fluorenones . This reaction cannot be performed with para‑bromo or chloro analogs. Laboratories focused on materials chemistry, organic electronics, or the synthesis of polycyclic aromatic hydrocarbons should procure (2‑bromophenyl)(phenyl)methanol specifically for this application.

Kinetic & Mechanistic Alcohol Oxidation Studies

The accelerated oxidation rate of ortho‑substituted benzhydrols by chromic acid makes this compound a valuable probe for investigating steric effects on reaction mechanisms. Physical organic chemists and process chemists can use this compound to study structure‑reactivity relationships and to optimize oxidation conditions for related benzhydrol derivatives.

Application
Selection Property
Validation Focus
CNS-targeted candidate synthesis
Ortho-bromo logP profile
Passive permeability and BBB penetration screening
Chiral building block synthesis
Ortho-substitution facilitates enantioselective KRED reduction
Stereochemical purity and ee verification
Fluorenone and polycyclic aromatic synthesis
Ortho-bromo Pd-catalyzed cyclization
Intramolecular coupling efficiency
Alcohol oxidation mechanism studies
Ortho-substitution accelerated oxidation rate
Reaction kinetics and steric effect analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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